molecular formula C13H8F4N2O2 B6415635 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% CAS No. 1261939-45-0

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95%

Cat. No. B6415635
CAS RN: 1261939-45-0
M. Wt: 300.21 g/mol
InChI Key: IQJRNSHMCSFAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid (6-AFTP) is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-AFTP is a heterocyclic compound that is composed of a six-membered ring containing nitrogen and a three-membered ring containing fluorine. It is a colorless, odorless solid that is soluble in water and has a melting point of 129-131°C. 6-AFTP has been used in a variety of scientific applications, including as a building block for the synthesis of peptides and proteins, as a ligand in catalytic reactions, and as a fluorescent probe for biological imaging.

Scientific Research Applications

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% has been used in a wide range of scientific research applications, including as a building block for the synthesis of peptides and proteins, as a ligand in catalytic reactions, and as a fluorescent probe for biological imaging. In peptide and protein synthesis, 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be used as a building block to construct peptides and proteins with specific structures and properties. As a ligand, it can be used in catalytic reactions to increase the rate of reaction and to modify the selectivity of the reaction. In biological imaging, 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be used as a fluorescent probe to visualize and analyze the structure and function of cells.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as a ligand in catalytic reactions, binding to the substrate and increasing the rate of reaction. In biological imaging, 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% is believed to act as a fluorescent probe, emitting light when excited by UV light, which can be used to visualize and analyze the structure and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% are not yet fully understood. However, it has been shown to have a wide range of effects in scientific research applications, including as a building block for the synthesis of peptides and proteins, as a ligand in catalytic reactions, and as a fluorescent probe for biological imaging.

Advantages and Limitations for Lab Experiments

The advantages of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% for lab experiments include its low cost, its easy synthesis, and its wide range of applications in scientific research. The main limitation of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% for lab experiments is its lack of biochemical and physiological effects, as its mechanism of action is not yet fully understood.

Future Directions

For 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be done on its potential use as a fluorescent probe for biological imaging. Other potential future directions include the development of more efficient synthesis methods and the use of 6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% as a building block for the synthesis of more complex peptides and proteins.

Synthesis Methods

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid, 95% can be synthesized in a variety of ways, with the most common method involving the reaction of 4-fluoro-3-trifluoromethylphenyl isocyanate with 6-amino-3-pyridinol. This reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is complete in about 8 hours, and the product is isolated by filtration and crystallization.

properties

IUPAC Name

6-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O2/c14-9-3-1-6(5-8(9)13(15,16)17)7-2-4-10(18)19-11(7)12(20)21/h1-5H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRNSHMCSFAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid

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